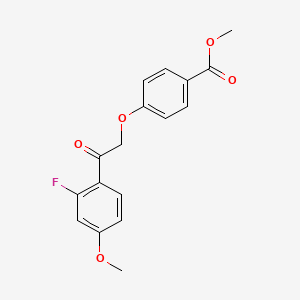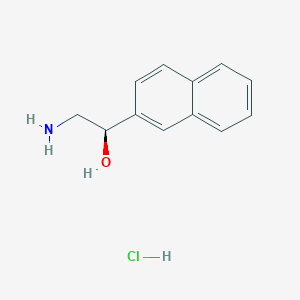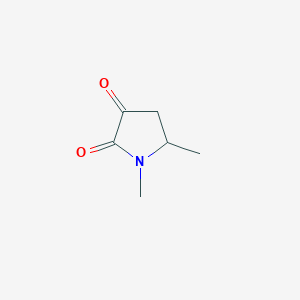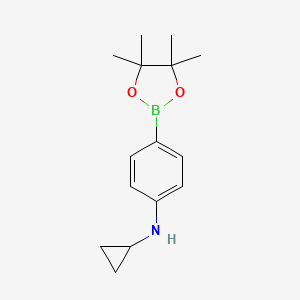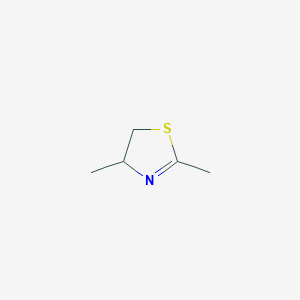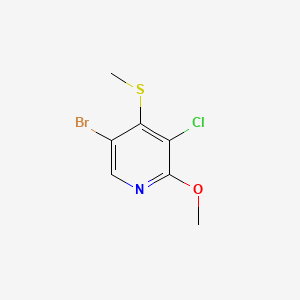
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Thiomethylation: Introduction of the methylthio group (-SCH3) using methylthiol (CH3SH) or dimethyl disulfide (CH3SSCH3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., tin(II) chloride, iron), acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro group is present).
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester.
2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine: Similar functional groups but different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is unique due to its specific combination of substituents on the pyridine ring, which can impart distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7BrClNOS |
|---|---|
Poids moléculaire |
268.56 g/mol |
Nom IUPAC |
5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3 |
Clé InChI |
IIGSYVKRCLAFQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1Cl)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






